![molecular formula C21H26N2 B3484332 1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3484332.png)
1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the piperazine family. This compound has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the modulation of neurotransmitter release and uptake in the brain. This compound is believed to act as a reuptake inhibitor for various neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting the reuptake of these neurotransmitters, this compound may help to increase their levels in the brain, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential use in the treatment of various neurological disorders. This compound may also be useful in studying the mechanisms of neurotransmitter release and uptake in the brain. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain studies.
Future Directions
There are a number of future directions for research involving 1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of research involves the development of more potent and selective reuptake inhibitors for various neurotransmitters. Another area of research involves the use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Scientific Research Applications
1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential use in various scientific research applications. One area of research involves its mechanism of action, which is believed to involve the modulation of neurotransmitter release and uptake in the brain. This compound has also been studied for its potential use in the treatment of various neurological disorders, including depression and anxiety.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-19-9-11-21(12-10-19)18-23-16-14-22(15-17-23)13-5-8-20-6-3-2-4-7-20/h2-12H,13-18H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVTXSATSCRPAF-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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